Product packaging for 2-Phenyl-1H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 1016-93-9)

2-Phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B086503
CAS No.: 1016-93-9
M. Wt: 195.22 g/mol
InChI Key: DYKJXWALYRGLPF-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazo[4,5-b]pyridine is a high-value nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. Its structural resemblance to naturally occurring purines facilitates interaction with diverse biological targets and enzymes, underpinning its broad spectrum of investigated bioactivities . Research indicates significant potential for this core structure in developing antimicrobial agents. Studies show that derivatives of imidazo[4,5-b]pyridine exhibit potent efficacy against Gram-positive bacteria, including Staphylococcus aureus , while demonstrating reduced activity against Gram-negative strains . Furthermore, this compound is a key precursor in the synthesis of novel anticancer agents. Its derivatives have been designed and evaluated as potent, selective inhibitors of cyclin-dependent kinase 9 (CDK9), demonstrating promising anti-proliferative activity against human cancer cell lines such as HCT116 colon carcinoma and MCF-7 breast adenocarcinoma . The imidazo[4,5-b]pyridine scaffold is also being explored for other therapeutic areas, including antitubercular agents that target the DprE1 enzyme and antioxidants that mitigate oxidative stress . The compound's reactivity allows for functionalization at various positions, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties . This product is intended for research and development purposes in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3 B086503 2-Phenyl-1H-imidazo[4,5-b]pyridine CAS No. 1016-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-9(6-3-1)11-14-10-7-4-8-13-12(10)15-11/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKJXWALYRGLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345779
Record name 2-Phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-93-9
Record name 2-Phenyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Phenyl 1h Imidazo 4,5 B Pyridine

Regioselective Synthesis Strategies for 2-Phenyl-1H-imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives often presents challenges in controlling regioselectivity, particularly concerning substitution at the N1 and N3 positions of the imidazole (B134444) ring. nih.gov Consequently, the development of efficient and selective synthetic methods is a constant focus of chemical research.

The most established and widely utilized method for constructing the imidazo[4,5-b]pyridine core involves the condensation and subsequent cyclization of pyridine-2,3-diamine with various carbonyl-containing compounds. mdpi.comnih.gov This approach typically employs carboxylic acids or their equivalents, or aldehydes under oxidative conditions, to form the imidazole ring fused to the pyridine (B92270) system. mdpi.com

For the synthesis of this compound, pyridine-2,3-diamine is reacted with benzaldehyde or benzoic acid. The reaction with benzaldehyde requires an oxidizing agent to facilitate the cyclization and aromatization, while the reaction with benzoic acid (or its derivatives like esters or acid chlorides) proceeds via a condensation-dehydration mechanism, often requiring high temperatures or acid catalysis. mdpi.com For instance, reacting 3,4-diaminopyridine or 2,3-diaminopyridine (B105623) with Na₂S₂O₅ adducts of corresponding benzaldehydes is one reported method for synthesizing these scaffolds. nih.gov

Table 1: Comparison of Conventional Synthesis Starting Materials

Starting Material (with Pyridine-2,3-diamine) Reaction Type Typical Conditions Advantage Disadvantage
Benzaldehyde Oxidative Condensation Oxidant (e.g., air, Na₂S₂O₅), Heat Readily available starting material Requires an oxidant, potential for side reactions
Benzoic Acid Condensation-Dehydration High Temperature, Acid Catalyst (e.g., PPA) Direct formation of the desired product Harsh reaction conditions, potential for low yields

To overcome the limitations of conventional heating, such as long reaction times and harsh conditions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. jetir.org This technique significantly accelerates reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time. eurjchem.comrsc.org

In the context of this compound synthesis, microwave irradiation has been successfully applied to the condensation of pyridine-2,3-diamines with benzaldehydes. eurjchem.com For example, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives was achieved with reduced reaction times and improved yields compared to conventional methods. eurjchem.com One-pot, three-component reactions under microwave irradiation and solvent-free conditions have also been developed, further enhancing the efficiency and environmental friendliness of the synthesis. researchgate.net These methods often involve the reaction of a pyridine derivative, an α-bromoketone, and a nitrogen source like guanidine. researchgate.net

Table 2: Conventional vs. Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines

Method Reaction Time Yield Conditions Reference
Conventional Heating 6-12 hours Moderate Reflux eurjchem.com

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient and atom-economical approach to complex molecules. nih.gov A notable example is the rapid construction of the imidazo[4,5-b]pyridine skeleton starting from 2-chloro-3-nitropyridine. nih.govacs.orgnih.gov

This strategy involves a sequence of reactions:

SNAr Reaction: A nucleophilic aromatic substitution where a primary amine displaces the chloride from 2-chloro-3-nitropyridine.

Nitro Group Reduction: The nitro group is reduced in situ to an amino group, forming a pyridine-2,3-diamine intermediate.

Heteroannulation: The diamine undergoes condensation and cyclization with an aldehyde (e.g., benzaldehyde) to form the final imidazo[4,5-b]pyridine product.

This one-pot procedure is often performed in environmentally benign solvents like a water-isopropanol mixture and avoids the need for multiple purification steps, making it a green and efficient alternative to traditional multi-step syntheses. nih.govnih.gov

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and C-H functionalization. rsc.orgnih.gov The nitrogen atom in the pyridine ring or the N1 atom of the imidazole can act as a directing group, facilitating regioselective C-H activation at specific positions on the heterocyclic core or the 2-phenyl substituent. rsc.orgnih.gov

Suzuki Cross-Coupling: The Suzuki coupling is widely used for creating C-C bonds, particularly for synthesizing 2-phenyl, 6-phenyl, and 2,6-diphenyl substituted imidazo[4,5-b]pyridines. nih.gov This reaction typically couples a halogenated imidazo[4,5-b]pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. This method has been instrumental in preparing series of derivatives for biological evaluation. nih.gov

Direct C-H Arylation: Palladium catalysts can directly functionalize C-H bonds, offering a more atom-economical alternative to traditional cross-coupling. researchgate.net For instance, the ortho-position of the 2-phenyl ring in 2-phenylpyridine is a prime target for palladium-catalyzed C-H activation, allowing for the introduction of various aryl, alkyl, and other functional groups. rsc.orgnih.govrsc.org This methodology has been extended to the imidazo[4,5-b]pyridine system to create structural diversity.

Table 3: Examples of Palladium-Catalyzed Reactions on the Imidazo[4,5-b]pyridine Scaffold

Reaction Type Substrates Catalyst/Reagents Position Functionalized Reference
Suzuki Coupling 6-bromo-2-phenyl-imidazo[4,5-b]pyridine + Arylboronic acid Pd(PPh₃)₄, Base Position 6 nih.gov
Direct C-H Arylation 2-phenyl-imidazo[4,5-b]pyridine + Aryl halide Pd(OAc)₂, Pivalic Acid Ortho-position of 2-phenyl ring researchgate.net

Copper catalysts provide a cost-effective and efficient alternative to palladium for certain transformations, particularly for forming C-N and C-O bonds. acs.org

Chan-Evans-Lam (CEL) Coupling: The CEL reaction is a copper-catalyzed cross-coupling of amines, amides, or imidazoles with arylboronic acids to form C-N bonds. nih.gov This reaction is valuable for the N-arylation of the imidazo[4,5-b]pyridine core. The reaction conditions are typically mild, often proceeding at room temperature in the presence of an oxidant like air. nih.gov Optimized conditions for coupling poorly-activated imidazoles have been developed, expanding the scope of this transformation. nih.gov

Aerobic Oxidative Amination: Copper catalysts can facilitate the aerobic oxidative amination of C(sp³)–H bonds. acs.org In related systems, copper has been used to synthesize imidazo[1,5-a]pyridines through an aerobic oxidation followed by a denitrogenative transannulation of pyridotriazoles with amines, showcasing copper's utility in constructing the core heterocycle itself under oxidative conditions. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as powerful and environmentally friendly tools for the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.netekb.eg These reactions offer advantages such as high atom economy, procedural simplicity, and the ability to generate diverse molecular libraries. mdpi.com

A common approach for the synthesis of the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridines with various carbonyl compounds. nih.gov For instance, the reaction of 2,3-diaminopyridine with the sodium metabisulfite adduct of corresponding benzaldehydes can yield 2-(substituted-phenyl)imidazo[4,5-b]pyridines. nih.gov Another efficient method involves the reaction of 3,4-diaminopyridine with substituted aryl aldehydes in the presence of a catalyst like zinc triflate in methanol (B129727) at reflux temperature. jscimedcentral.com

The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is a notable method for synthesizing imidazo[1,2-a]pyridine-3-amines and can be adapted for related fused imidazole systems. mdpi.com This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like Yb(OTf)3 under microwave irradiation. beilstein-journals.org While the direct synthesis of this compound via a one-pot, three-component reaction between pyridine, guanidine (or urea/thiourea), and α-bromoketones under microwave irradiation has been described for the isomeric imidazo[1,2-α]pyridines, similar principles can be applied to the synthesis of the imidazo[4,5-b]pyridine core. researchgate.net

Table 1: Examples of One-Pot Reactions for Imidazo[4,5-b]pyridine Synthesis

Reactants Catalyst/Conditions Product Reference
2,3-Diaminopyridine, Benzaldehyde Na2S2O5 This compound nih.gov
3,4-Diaminopyridine, Substituted Aldehydes Zinc triflate, Methanol (reflux) 2-Substituted-1H-imidazo[4,5-c]pyridine jscimedcentral.com
Aminopyridines, Furfuraldehyde, Isocyanides Yb(OTf)3, Microwave (100 °C) Imidazo[1,2-a]pyridines beilstein-journals.org

Functionalization and Derivatization Strategies of the this compound Core

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and the phenyl ring. irb.hr Consequently, various functionalization and derivatization strategies have been developed to explore the structure-activity relationships of this scaffold.

N-alkylation of the imidazo[4,5-b]pyridine ring system is a key strategy for introducing molecular diversity. The imidazole ring contains both a pyrrole-like and a pyridine-like nitrogen atom, leading to the possibility of tautomerism and the formation of regioisomers upon alkylation. fabad.org.tr Alkylation of 2-(substituted phenyl)imidazo[4,5-c]pyridines with benzyl bromides under basic conditions (K2CO3 in DMF) has been shown to predominantly yield the N-5 regioisomers. researchgate.netpsychosocial.com The structural assignment of these regioisomers is often confirmed using 2D-NOESY NMR spectroscopy, which shows correlations between the N-CH2 protons and the protons on the pyridine ring. fabad.org.tr

Similarly, the alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene in the presence of K2CO3 in DMF results mainly in the formation of the N-4 regioisomer. fabad.org.tr The regioselectivity of N-alkylation can be influenced by steric factors and the reaction conditions employed. researchgate.net For instance, N-arylation of unsymmetrical imidazoles can be achieved with high selectivity using palladium-catalyzed cross-coupling reactions. mit.edu

Table 2: Regioselectivity in N-Alkylation of Imidazo[4,5-b/c]pyridines

Substrate Alkylating Agent Conditions Major Regioisomer Reference
2-(Substituted phenyl)imidazo[4,5-c]pyridines Benzyl bromides K2CO3, DMF N-5 researchgate.netpsychosocial.com
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine 1-(Chloromethyl)-4-methoxybenzene K2CO3, DMF N-4 fabad.org.tr
Imidazo[4,5-b]pyridine-4-oxide Benzyl bromide/iodide K2CO3, DMF N-1/N-3 mixture researchgate.net

The introduction of amino groups and other side chains onto the this compound scaffold can significantly modulate its biological properties. irb.hr The C2 amination of imidazo[4,5-b]pyridines can be achieved through a two-step sequence involving C2 halogenation followed by a nucleophilic aromatic substitution (SNAr) with primary or secondary amines. nih.govresearchgate.net This method provides a regioselective and straightforward route to previously hard-to-access 2-amino derivatives. researchgate.net

The synthesis of novel tetracyclic imidazo[4,5-b]pyridine derivatives bearing various amino side chains has been reported. irb.hr These modifications have been shown to enhance the antiproliferative activity of the parent compounds. For example, the introduction of amino side chains at different positions of the tetracyclic skeleton, along with variations in the nitrogen position within the pyridine ring, has led to compounds with potent cytostatic effects against cancer cell lines. irb.hr Furthermore, the administration of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has been shown to modify the tumorigenesis induced by other chemical agents in animal models, highlighting the impact of amino substitutions on biological outcomes. nih.gov

Halogenation of the this compound core is a valuable tool for creating intermediates that can be further functionalized, for example, through cross-coupling reactions like the Suzuki coupling. nih.govmdpi.com The regioselectivity of halogenation depends on the reaction conditions and the specific halogenating agent used.

Chlorination and bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methyl derivatives in acetic acid at elevated temperatures lead to the formation of the corresponding 5,6-dihalo derivatives. researchgate.net In contrast, iodination of the same substrates with iodine monochloride under similar conditions yields the 6-iodo derivatives. researchgate.net For 2-unsubstituted imidazo[4,5-b]pyridines, bromination in 50% aqueous acetic acid results in the formation of 6-bromoimidazo[4,5-b]pyridines. researchgate.net Transition-metal-free methods for the regioselective C-H halogenation of imidazo[1,2-a]pyridines using sodium chlorite or bromite as the halogen source have also been developed to produce 3-chloro or 3-bromo derivatives. rsc.org

The synthesis of hybrid molecules, which combine the this compound scaffold with other pharmacologically active moieties, is a growing strategy in drug discovery. This approach aims to create multifunctional molecules with potentially enhanced efficacy or novel mechanisms of action.

For example, imidazo[4,5-b]pyridine derivatives have been incorporated into tetracyclic triaza-benzo[c]fluorenes, which have demonstrated significant antitumor effects. mdpi.com The synthesis of these complex structures often involves multi-step reaction sequences. Another approach involves linking the imidazo[4,5-b]pyridine core to other heterocyclic systems known for their biological activity. While specific examples directly pertaining to this compound are part of broader synthetic efforts, the general principle of creating hybrid molecules is well-established within the imidazopyridine class of compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenyl 1h Imidazo 4,5 B Pyridine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives is highly dependent on the type and placement of substituents on both the imidazopyridine core and the phenyl ring. Research has shown that specific substitutions can dramatically enhance or diminish the compound's desired effects, such as antiproliferative or antimicrobial activity.

For instance, the introduction of a bromine atom at the 6-position of the pyridine (B92270) nucleus has been shown to markedly increase the antiproliferative activity of these compounds. mdpi.com Similarly, a hydroxyl group at the para-position of the phenyl ring contributes to strong antiproliferative effects. Conversely, methoxy-substituted derivatives have demonstrated the lowest antiproliferative activity. The presence of a methyl group on the nitrogen atom of the imidazo[4,5-b]pyridine core has also been found to improve antiproliferative action. mdpi.com

In terms of antimicrobial properties, the nature of the substituent on the phenyl ring is a key determinant. Derivatives featuring chloro (Cl), nitro (NO2), or amino (NH2) groups have exhibited potent activities against various bacteria and fungi.

Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives

SubstituentPositionObserved EffectPrimary Activity Affected
Bromo6-position (Pyridine ring)Marked increase in activityAntiproliferative
Hydroxylpara-position (Phenyl ring)Strong activityAntiproliferative
MethylN-atom (Imidazole ring)Improved activityAntiproliferative
Methoxy (B1213986)Phenyl ringLowest activityAntiproliferative
Chloro, Nitro, AminoPhenyl ringPotent activityAntimicrobial

Influence of Amino Side Chains on Antiproliferative Activity

The addition of specific amino-containing side chains, particularly amidino groups, to the this compound scaffold has been identified as a powerful strategy for developing potent antiproliferative agents. These cationic groups can significantly enhance the molecule's interaction with biological targets.

Studies have demonstrated that derivatives bearing an unsubstituted amidino group or a cyclic 2-imidazolinyl amidino group at the phenyl ring exhibit the most pronounced antiproliferative activity. nih.gov Specifically, compounds such as 6-bromo-2-(4-amidinophenyl)-1H-imidazo[4,5-b]pyridine and 6-bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine have shown selective and potent activity in the sub-micromolar range against cancer cell lines like colon carcinoma. mdpi.comnih.gov The introduction of bromine on the pyridine nucleus in conjunction with these amidino groups appears to be particularly beneficial for activity. mdpi.com

Table 2: Antiproliferative Activity of Amidino-Substituted Imidazo[4,5-b]pyridines against Colon Carcinoma (SW620)

CompoundSubstituent at Phenyl RingSubstituent at Pyridine RingIC₅₀ (µM)
Compound 10Unsubstituted AmidinoBromo0.4
Compound 142-ImidazolinylBromo0.7
Data sourced from research on amidino-substituted imidazo[4,5-b]pyridines. mdpi.comnih.gov

Role of Nitrogen Atom Position in Pyridine Nuclei on Activity

A clear example is the comparison between imidazo[4,5-b]pyridines and their imidazo[4,5-c]pyridine isomers. The position of the pyridine nitrogen is crucial for affinity to the Na,K-ATPase enzyme. Sulmazole, an imidazo[4,5-b]pyridine derivative, shows a significant affinity for Na,K-ATPase (IC50 = 350 microM), whereas its corresponding imidazo[4,5-c]pyridine isomers have minimal effect. This highlights that the specific arrangement of the nitrogen atoms in the [4,5-b] fused system is essential for this particular biological interaction. nih.gov This structural nuance dictates the potential pharmacological profile, steering imidazo[4,5-b]pyridine derivatives towards certain targets over others.

Significance of Hydroxyl Groups on Aromatic Side Chains for Enzyme Inhibition

The presence, number, and position of hydroxyl (-OH) groups on the 2-phenyl side chain are of paramount significance for the enzyme inhibitory activity of this class of compounds. These groups can act as both hydrogen bond donors and acceptors, playing a crucial role in the molecule's binding affinity to enzyme active sites.

In the context of inhibiting the formation of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), phenolic compounds with two hydroxyl groups at the meta-positions of the aromatic ring have been identified as the most effective inhibitors. The introduction of additional hydroxyl groups, however, can cancel out this inhibitory effect. Similarly, ortho- and para-dihydroxy derivatives are largely ineffective. This suggests a very specific structural requirement for the orientation of hydroxyl groups to achieve this particular inhibitory action. nih.gov

More broadly, for α-glucosidase inhibition, a target for type 2 diabetes, the presence of hydroxyl groups on the aromatic side chain is a primary contributing factor to the inhibitory potential. Research indicates that compounds with hydroxyl groups at the ortho and para positions are efficient inhibitors of the α-glucosidase enzyme. The compound 2-(2,4-dihydroxyphenyl)-1H-imidazo[4,5-b]pyridine was identified as a particularly potent inhibitor, underscoring the importance of the dihydroxy substitution pattern. researchgate.net

Effects of Phenyl Ring Substitutions on Pharmacological Profiles

Substitutions on the 2-phenyl ring serve as a key tool for modulating the pharmacological profiles of imidazo[4,5-b]pyridine derivatives, influencing their potency, selectivity, and target interactions.

The introduction of polar substituents capable of hydrogen bonding, such as amides, can lead to high-affinity ligands for specific receptors. For example, placing substituents with hydrogen bond acceptor and/or donor properties at the para-position of the phenyl ring has been shown to confer high affinity for peripheral benzodiazepine (B76468) receptors (PBRs). nih.gov

Furthermore, the electronic nature of the substituents plays a critical role. In the development of mitochondrial uncouplers, unsymmetrical aniline (B41778) derivatives bearing electron-withdrawing groups on the phenyl ring are preferred over symmetrical ones. researchgate.net For antimicrobial activity, substitutions on the phenyl ring of both imidazo[4,5-b] and imidazo[4,5-c]pyridine derivatives with groups like 4-chlorobenzyl can result in promising activity against various bacterial and fungal strains, with MIC values as low as 4-8 µg/mL. nih.gov This demonstrates that strategic modification of the phenyl ring is a viable approach to fine-tune the therapeutic application of the imidazopyridine scaffold.

Correlation of Ligand Charge with DNA/RNA Binding Affinities

The interaction of small molecules with nucleic acids is a critical aspect of their mechanism of action, particularly for anticancer and antiviral agents. For the this compound class, the charge and reactivity of the molecule are directly correlated with its ability to bind to DNA and RNA.

A prominent member of this class, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), requires metabolic activation to exert its genotoxic effects. This process involves enzymatic conversion to a hydroxylated intermediate, which is then esterified to form a highly reactive, positively charged nitrenium ion. wikipedia.org This electrophilic intermediate readily forms covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) bases. wikipedia.org This binding event is the basis of PhIP's mutagenic and carcinogenic properties.

Modulation of Uncoupling Activity and Pharmacokinetic Properties via Substitutions

Substitutions on the this compound framework provide a powerful means to modulate not only specific biological activities like mitochondrial uncoupling but also crucial pharmacokinetic properties.

Mitochondrial Uncoupling Activity: Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. This is a therapeutic strategy for conditions like metabolic dysfunction-associated steatohepatitis (MASH). Structure-activity relationship (SAR) studies on imidazo[4,5-b]pyridine derivatives have shown that this scaffold is highly tunable for uncoupling activity. nih.gov For the related imidazo[4,5-b]pyrazine series, a 2-trifluoromethyl group and N-methylation were found to be critical for potent uncoupling capacity. nih.gov The substitution pattern on the phenyl rings also allows for fine-tuning of this activity, with unsymmetrical aniline derivatives bearing electron-withdrawing groups showing preference. researchgate.net

Pharmacokinetic Properties: The "drug-likeness" of these derivatives can be significantly altered through substitution, affecting their absorption, distribution, metabolism, and excretion (ADME). Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often used in early-stage design. nih.gov SAR studies on imidazo[4,5-b]pyridine uncouplers have demonstrated that the scaffold tolerates a range of substitutions that can modulate in vivo pharmacokinetic profiles alongside the primary uncoupling activity. nih.gov For example, specific substitutions can lead to compounds with good oral bioavailability. researchgate.net This ability to simultaneously tune efficacy and pharmacokinetics through chemical modification makes the this compound scaffold a promising platform for drug development. nih.govnih.gov

Computational Chemistry and Cheminformatics in 2 Phenyl 1h Imidazo 4,5 B Pyridine Research

Molecular Docking Studies for Target Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-phenyl-1H-imidazo[4,5-b]pyridine research, docking studies are instrumental in understanding how these compounds interact with the active sites of target enzymes.

Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their inhibitory potential against various enzymes. For instance, a series of imidazo[4,5-b]pyridines was evaluated for its ability to inhibit the α-glucosidase enzyme, which is relevant in the context of type 2 diabetes. researchgate.net Molecular docking studies were performed to elucidate the binding modes of these compounds within the enzyme's active site, corroborating the in vitro results. researchgate.net Similarly, docking has been used to study the interactions of related imidazopyridine derivatives with other enzymes like lumazine (B192210) synthase, a target for antimicrobial agents. nih.gov The binding of 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP), a related compound, to the androgen receptor has also been explored using molecular docking to understand its role in prostate cancer. nih.gov

These studies typically reveal that the imidazopyridine core can bind to various enzymes and receptors through a network of weak interactions, which are crucial for their biological and pharmacological effects. researchgate.net

Molecular docking studies provide detailed information on how ligands like this compound derivatives align within the active site of a target protein. This alignment is critical for understanding the mechanism of action and for designing more potent inhibitors.

For example, in the study of PhIP and its metabolite, N2-hydroxy-PhIP, with the androgen receptor, docking simulations showed that both compounds bind favorably within the ligand-binding domain. nih.gov They were found to occupy the same site as the natural androgen, dihydrotestosterone (B1667394) (DHT), suggesting a competitive binding mechanism. nih.gov The phenyl ring of the PhIP metabolite was observed to orient towards residues THR877 and MET780. nih.gov

In another study involving imidazo[4,5-b]pyridine derivatives as α-glucosidase inhibitors, docking revealed specific hydrophobic interactions between the imidazopyridine ring and amino acid residues such as Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460, which contributed to the stability of the enzyme-ligand complex. researchgate.net

The table below summarizes key binding interactions for related imidazopyridine compounds with their respective targets as identified through molecular docking.

Compound/DerivativeTarget Enzyme/ReceptorKey Interacting ResiduesReference
Imidazo[4,5-b]pyridine derivativeα-glucosidasePro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, Lys1460 researchgate.net
2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP)Androgen ReceptorTHR877, MET780 nih.gov
[1H,3H] imidazo[4,5-b] pyridine (B92270) derivativesLumazine SynthaseNot specified in abstract nih.gov

The stability of the enzyme-ligand complex formed by this compound derivatives is governed by a combination of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and aromatic (π-π) stacking interactions.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. For instance, studies on α-glucosidase inhibitors showed that the presence of hydroxyl groups on the aromatic side chain was a major contributing factor to the inhibitory potential, likely due to the formation of hydrogen bonds with the enzyme's active site residues. researchgate.net

Hydrophobic Interactions: The non-polar parts of the ligand interact favorably with non-polar residues in the active site. The imidazopyridine ring itself often engages in hydrophobic interactions, as seen with residues like Pro1159 and Met1421 in α-glucosidase. researchgate.net

Aromatic Interactions: π-π stacking between the aromatic rings of the ligand and aromatic residues like tyrosine (Tyr) and phenylalanine (Phe) in the enzyme's active site can significantly contribute to binding affinity. acs.org

In silico docking of [1H,3H] imidazo[4,5-b] pyridine derivatives with lumazine synthase suggested that hydrogen bonding, hydrophobic interactions, charge interactions, aromatic interactions, and van der Waals forces are all responsible for stabilizing the enzyme-inhibitor complex. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in the study of this compound and its analogues to understand their geometry, electronic properties, and reactivity.

DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometries and analyze various molecular properties. researchgate.netscirp.org These theoretical studies provide valuable insights that complement experimental findings.

The first step in many computational studies is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. DFT methods are used to find the minimum energy structure. scirp.org For instance, the geometry of imidazo[4,5-b]pyridine and its methyl derivatives has been studied using DFT quantum chemical calculations to understand their molecular structure. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons within the molecule, which is fundamental to its chemical behavior and interactions.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides information about the molecule's chemical reactivity and stability. researchgate.netscirp.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer interaction within the molecule is crucial for its properties. irjweb.com

Studies on phenyl-3H-imidazo[4,5-b]pyridine derivatives have used TD-DFT/B3LYP/6-311G** to simulate the HOMO and LUMO orbitals. researchgate.net The reactivity of molecules is correlated with the energy gap (Eg), hardness (η), and softness (S) parameters, with soft molecules often being more reactive. researchgate.net

The table below shows representative calculated quantum chemical parameters for a related imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivative.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Imidazo[1,2-a]pyridine Derivative (Example)ValueValueValue scirp.org
(Note: Specific values for this compound were not available in the provided search results, so a related compound is used for illustration.)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

MEP maps use a color scale to indicate different potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or neutral potentials. researchgate.net

For phenyl-3H-imidazo[4,5-b]pyridine derivatives, MEP analysis can identify the electron-rich nitrogen atoms as potential sites for interaction with electrophiles. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Correlation of Substituent Effects with Bioactivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. A study on a series of these compounds as inhibitors of the α-glucosidase enzyme revealed that the presence of hydroxyl groups on the aromatic side chain is a key determinant of their inhibitory potential. monash.edu Specifically, derivatives with hydroxyl groups at the ortho and para positions of the phenyl ring demonstrated potent inhibitory activity against the enzyme. monash.edu

For instance, a 2,4-dihydroxy-substituted analog was identified as the most potent inhibitor in the series, with an IC50 value of 13.5 µM. monash.edu This highlights the importance of specific substitution patterns in modulating the bioactivity of the this compound scaffold. The structure-activity relationship strongly suggests that the hydroxyl groups play a crucial role in the interaction with the active site of the α-glucosidase enzyme. monash.edu

Compound/SubstituentBioactivity (IC50 in µM)
2,4-dihydroxy-substituted analog13.5
Other analogs in the series13.5–93.7

3D-QSAR Approaches

While specific 3D-QSAR studies on this compound are not extensively detailed in the provided results, the principles of 3D-QSAR are widely applied in drug design to understand the three-dimensional structural requirements for biological activity. rutgers.edu These methods correlate the biological activity of compounds with their 3D properties, such as steric and electrostatic fields. Such approaches could be instrumental in further optimizing the this compound scaffold by providing a more detailed understanding of the ligand-receptor interactions at a three-dimensional level.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound derivatives and their biological targets. These simulations can elucidate the stability of ligand-receptor complexes and the conformational changes that occur upon binding.

In a study investigating the excited state behavior of 2-(phenyl)imidazo[4,5-c]pyridine, a related isomer, in a methanol (B129727) solvent, theoretical calculations were employed to understand the intermolecular proton transfer process. nih.gov Although this study does not directly involve a biological receptor, it demonstrates the power of computational methods in understanding the dynamic behavior of such molecules.

Molecular docking studies, often complemented by MD simulations, have provided insights into the binding mode of this compound derivatives. For the most potent α-glucosidase inhibitor, the –NH– group of the imidazo-pyridine core was found to form a hydrogen bond with the Asp1526 residue of the human intestinal maltase-glucoamylase enzyme. monash.edu Additionally, the hydroxyl groups of the catechol ring formed hydrogen bonds with Asp1279. The imidazo-pyridine ring was further stabilized by π–π stacking with Phe1560, and the catechol ring engaged in several hydrophobic interactions with surrounding residues. monash.edu

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The evaluation of ADMET properties is a critical step in drug discovery, and in silico methods provide an early assessment of the drug-like properties of compounds. For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides, another class of related compounds, in silico ADMET predictions were performed. nih.gov The results indicated that the designed ligands had zero violations of Lipinski's rule of five, suggesting good bioavailability. They were also predicted to have a high rate of gastrointestinal absorption and were found to be non-toxic in terms of carcinogenicity and cytotoxicity. nih.gov

Similarly, a computational analysis of some 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives was conducted using ADMETlab 2.0 to evaluate their drug-likeness properties. nih.gov Another study on imidazoquinazoline derivatives also utilized in silico tests to predict ADMET properties, revealing that most compounds adhered to Lipinski's rule of five and Veber's rule, indicating favorable absorption and solubility profiles with low predicted toxicity. mdpi.commdpi.com These examples underscore the utility of in silico ADMET prediction in the early-stage evaluation of this compound derivatives for their potential as drug candidates.

ADMET ParameterPrediction for Imidazo[1,2-a]pyridine-3-carboxamidesPrediction for Indazol-Pyrimidine Derivatives
Lipinski's Rule of Five Violations0Met the criteria
Gastrointestinal AbsorptionHigh rateGood absorption profile
CarcinogenicityInactive (non-toxic)Low toxicity
CytotoxicityInactive (non-toxic)Low toxicity
Veber's RuleNot specifiedMet the criteria

Mechanistic Investigations of 2 Phenyl 1h Imidazo 4,5 B Pyridine Bioactivity

Elucidation of Binding Mechanisms with Biological Targets

The therapeutic potential of 2-phenyl-1H-imidazo[4,5-b]pyridine derivatives often stems from their ability to bind with high affinity and specificity to biological targets such as enzymes and receptors. Molecular docking studies and structural biology have been instrumental in elucidating these binding modes.

For instance, derivatives of this compound have been identified as inhibitors of α-glucosidase, an enzyme relevant to type 2 diabetes. monash.eduresearchgate.net Docking studies with human intestinal maltase-glucoamylase revealed specific interactions that anchor the inhibitor within the enzyme's active site. monash.edu The imidazo[4,5-b]pyridine core, being structurally similar to natural purines, can serve as a versatile scaffold for designing molecules that interact with a wide range of biological targets. nih.gov

The binding affinity can be significantly influenced by substituents on the phenyl ring. Studies on related imidazopyridine compounds targeting peripheral benzodiazepine (B76468) receptors (PBRs) have shown that introducing polar groups capable of acting as hydrogen bond donors or acceptors at the para-position of the 2-phenyl ring leads to high binding affinity. nih.gov This highlights the importance of specific, directional interactions in achieving potent biological activity.

The following table summarizes key binding interactions identified for imidazo[4,5-b]pyridine derivatives with a specific biological target.

Target EnzymeInteracting Moiety of LigandKey Amino Acid ResiduesType of Interaction
Human Maltase-Glucoamylase monash.eduImidazo-pyridine –NH– groupAsp1526Hydrogen Bond
Human Maltase-Glucoamylase monash.eduCatechol hydroxyl groupsAsp1279Hydrogen Bond
Human Maltase-Glucoamylase monash.eduImidazo-pyridine ringPhe1560π–π Stacking
Human Maltase-Glucoamylase monash.eduImidazo-pyridine & Catechol ringsPro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, Lys1460, Phe1560, Trp1523, Trp1418, His1584, Tyr1251, Ile1218, Trp1355Hydrophobic Interactions

Analysis of Metabolic Pathways for Activation and Detoxification (e.g., PhIP context)

The metabolic fate of imidazo[4,5-b]pyridine derivatives is a critical determinant of their biological effects, which can range from therapeutic action to toxicity. The study of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a well-known heterocyclic amine formed during the cooking of meat, provides a detailed model for the metabolic activation and detoxification pathways relevant to this class of compounds. nih.gov

Metabolic activation is often initiated by the cytochrome P450 (CYP) enzyme system. nih.gov In rats, liver microsomes metabolize PhIP primarily into two products: the genotoxic metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (2-hydroxyamino-PhIP) through N-hydroxylation, and the detoxified product 2-amino-4'-hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP) through hydroxylation of the phenyl ring. nih.gov

Purified rat CYP1A2 exhibits the highest rate of N-hydroxylation, leading to the formation of the reactive metabolite, while rat CYP1A1 produces the detoxified 4'-hydroxy-PhIP at a much higher rate. nih.gov This demonstrates that the ratio of activation to detoxification can vary significantly between different P450 isozymes. nih.gov

The activation process can continue through phase II metabolism. The N-hydroxy-PhIP metabolite can undergo esterification, often by N-acetyltransferases (NATs), to form a highly reactive intermediate that can bind to DNA, forming adducts and leading to mutations. nih.gov Concurrently, detoxification pathways, such as glucuronidation, compete with activation pathways to facilitate the excretion of these compounds. The formation of 5-hydroxy-PhIP has been identified as a product of N-hydroxy-PhIP activation and may serve as a biomarker for the genotoxic dose of PhIP. nih.gov

The table below outlines the key metabolic transformations of PhIP.

Parent CompoundEnzyme SystemMetaboliteBiological Effect
PhIP nih.govCytochrome P450 1A22-hydroxyamino-PhIPMetabolic Activation (Genotoxic intermediate)
PhIP nih.govCytochrome P450 1A14'-hydroxy-PhIPDetoxification
N-hydroxy-PhIP nih.govN-acetyltransferase (NAT)N-acetoxy-PhIP (putative)Ultimate Mutagen (Forms DNA adducts)
N-hydroxy-PhIP nih.govCYP450 1A2 dependent5-hydroxy-PhIPBiomarker for reactive dose formation

Intermolecular Interactions and Stabilization Mechanisms

The stability of the complex formed between a this compound derivative and its biological target is determined by a network of intermolecular interactions. These non-covalent forces are essential for maintaining the specific orientation of the ligand within the binding site required for its biological effect.

Hydrogen Bonds: These are critical directional interactions. As seen in the binding of an α-glucosidase inhibitor, the hydrogen on the imidazole (B134444) nitrogen (–NH–) can act as a hydrogen bond donor to an aspartate residue (Asp1526) in the enzyme's active site. monash.edu Similarly, hydroxyl substituents on the phenyl ring can form crucial hydrogen bonds with other residues like Asp1279. monash.edu

π–π Stacking: The aromatic nature of both the imidazo[4,5-b]pyridine core and the phenyl substituent makes them ideal for π–π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). monash.edu In the case of the α-glucosidase inhibitor, the imidazo-pyridine ring is stabilized by stacking with Phe1560. monash.edu

Influence of Electronic Properties: The nature of substituents on the phenyl ring can modulate the electronic distribution of the entire molecule, thereby influencing its interaction potential. The introduction of electron-withdrawing groups, such as a fluorine atom, can enhance binding activity compared to electron-donating groups like a methoxy (B1213986) group. acs.org This suggests that tuning the electronic properties of the phenyl ring is a key strategy for optimizing the strength of intermolecular interactions.

The following table details the types of intermolecular forces that stabilize ligand-target complexes involving this scaffold.

Type of InteractionContributing Ligand MoietyInteracting Target Residues (Examples)Significance in Stabilization
Hydrogen Bonding monash.eduImidazole -NH, Phenyl -OHAsp, Glu, Ser, ThrProvides specificity and directionality to binding.
π–π Stacking monash.eduImidazo-pyridine ring, Phenyl ringPhe, Tyr, TrpStabilizes the aromatic systems within the binding pocket.
Hydrophobic Interactions monash.eduEntire moleculeAla, Val, Leu, Ile, Pro, MetContributes significantly to binding affinity by burying nonpolar surfaces.
Electrostatic Interactions acs.orgSubstituted Phenyl ringPolar/Charged residuesModulated by electron-withdrawing or -donating groups, affecting binding strength.

Future Research Directions and Therapeutic Outlook for 2 Phenyl 1h Imidazo 4,5 B Pyridine

Development of Novel Therapeutic Agents for Untreated Diseases

The 2-phenyl-1H-imidazo[4,5-b]pyridine core is a cornerstone for developing new drugs against a spectrum of diseases. Its derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

Anticancer Activity: Researchers have synthesized numerous imidazo[4,5-b]pyridine derivatives with potent antiproliferative effects. irb.hr A series of novel tetracyclic imidazo[4,5-b]pyridine derivatives demonstrated significant cytostatic effects against human cancer cell lines, with some compounds showing improved activity over the standard drug etoposide. irb.hr Another study highlighted new imidazo[4,5-b]pyridine-based compounds that exhibited remarkable anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov The activity of these compounds is often linked to their ability to inhibit key enzymes in cancer progression, such as Cyclin-Dependent Kinase 9 (CDK9). nih.gov Furthermore, amidino-substituted derivatives have displayed selective and potent activity against colon carcinoma cell lines. mdpi.com

Antimicrobial and Antifungal Properties: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. mdpi.com Derivatives of imidazo[4,5-b]pyridine have been identified as powerful antibacterial agents against bacteria like Bacillus and Staphylococcus aureus. mdpi.com Studies have shown that certain synthesized compounds exhibit promising activity against various bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, with some showing minimum inhibitory concentration (MIC) values in the low microgram-per-milliliter range. nih.gov The antifungal potential is also significant, with imidazole-containing compounds known to inhibit fungal growth. derpharmachemica.com

Neuropathic Pain Management: Recent discoveries have identified 1H-imidazo[4,5-b]pyridine derivatives as potent and selective Bromodomain and Extra-Terminal domain (BET) inhibitors for the management of neuropathic pain. acs.org A lead compound, DDO-8926, was shown to significantly alleviate mechanical hypersensitivity in animal models by inhibiting the expression of pro-inflammatory cytokines. acs.org

Anti-diabetic Potential: A series of this compound derivatives were synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme, a key target in managing type 2 diabetes. researchgate.netmonash.edu Several compounds showed potent inhibitory activity, with IC50 values ranging from 13.5 to 93.7 µM. researchgate.netresearchgate.net

Optimization of Lead Compounds for Enhanced Potency and Selectivity

Once a promising lead compound is identified, medicinal chemists focus on optimizing its structure to enhance its therapeutic properties. This involves modifying the scaffold to improve potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of α-glucosidase inhibitors, it was found that the presence and position of hydroxyl groups on the phenyl ring were critical for inhibitory potential. monash.eduresearchgate.net Specifically, derivatives with hydroxyl groups at the ortho and para positions of the phenyl ring were more effective inhibitors. monash.eduresearchgate.net

Similarly, in the optimization of anticancer agents, the position of the nitrogen atom in the pyridine (B92270) ring and the nature of amino side chains significantly influenced antiproliferative activity. irb.hr For dual Mer/Axl kinase inhibitors, a series of imidazo[1,2-a]pyridine (B132010) compounds were optimized using structure-based design to improve potency and reduce lipophilicity, leading to a highly selective in vivo probe. nih.gov The optimization of 4-(imidazol-5-yl)pyridine derivatives for anticancer activity involved a series of structural modifications that resulted in compounds with nanomolar potency against melanoma cell lines, far exceeding the efficacy of the existing drug sorafenib. strath.ac.ukelsevierpure.com

Exploration of New Biological Targets and Pathways

A key aspect of future research is identifying and validating new biological targets for this compound derivatives. The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines allows these compounds to interact with a wide range of biological macromolecules. irb.hr

Initial studies suggest that DNA and RNA are potential cellular targets for some tetracyclic derivatives, which show moderate to high binding affinities. irb.hr Other identified targets include:

Kinases: Cyclin-Dependent Kinase 9 (CDK9) has been identified as a target for anticancer derivatives. nih.gov Dual inhibitors of Mer and Axl kinases have also been developed from a related imidazo[1,2-a]pyridine series. nih.gov Furthermore, selective inhibitors of B-RAFV600E and p38α kinases have been developed from 4-(imidazol-5-yl)pyridine derivatives. strath.ac.uk

Enzymes: The α-glucosidase enzyme is a validated target for anti-diabetic derivatives. researchgate.netmonash.edu

Epigenetic Targets: Bromodomain and Extra-Terminal domain (BET) proteins are targets for derivatives developed for neuropathic pain. acs.org

Receptors: Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists for angiotensin II and thromboxane (B8750289) A2 receptors. mdpi.com

Future work will likely involve proteomic and genomic approaches to uncover novel binding partners and signaling pathways modulated by this class of compounds, potentially opening up new therapeutic avenues.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and environmentally friendly processes. Research into the synthesis of this compound has yielded several eco-friendly methods.

One approach involves a one-pot, three-component reaction using phosphoric acid as a catalyst in glycerol, a biodegradable and non-toxic solvent. researchgate.net This method offers the advantages of short reaction times, easy workup, and excellent yields. researchgate.net Another strategy reports a rapid, metal-free, and aqueous synthesis of the related imidazo[1,2-a]pyridines under ambient conditions, which provides a significant improvement in space-time-yield compared to traditional methods. rsc.org The development of transition-metal-free C-H arylation of 2-phenylimidazo[1,2-a]pyridines using sustainable visible light as an energy source represents another significant advancement in green synthesis. icsr.in These methods reduce reliance on hazardous reagents, toxic metal catalysts, and harmful organic solvents, aligning with the goals of sustainable chemistry. nanobioletters.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is accelerating the discovery and development of this compound-based drugs.

Molecular Docking: This computational tool is widely used to predict the binding mode of synthesized compounds within the active site of their biological targets. For example, docking studies were used to understand the interaction between α-glucosidase inhibitors and the human intestinal maltase-glucoamylase enzyme, corroborating experimental findings. monash.eduresearchgate.net These studies revealed key hydrogen bonding and hydrophobic interactions that stabilize the ligand-enzyme complex. monash.edu Similarly, docking was used to illustrate the binding patterns of anticancer compounds in the active site of CDK9. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and properties of molecules. mdpi.com These theoretical studies help in understanding tautomerism, optimizing molecular geometries, and calculating HOMO-LUMO energy gaps to examine intramolecular charge transfer, providing insights into the molecule's reactivity and stability. mdpi.com

In Silico ADMET Prediction: Computational tools like ADMETlab 2.0 are used to evaluate the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of newly synthesized compounds at an early stage of development. nih.gov

These advanced methodologies allow for a more rational, structure-based approach to drug design, enabling researchers to prioritize the synthesis of compounds with the highest potential for success. nih.gov

Potential in Agrochemical Research

The broad-spectrum biological activity of heterocyclic compounds like this compound suggests their potential application extends beyond human therapeutics into the agrochemical sector. The demonstrated antifungal and antibacterial properties are particularly relevant for developing new agents to protect crops from phytopathogens. mdpi.comderpharmachemica.com

The emergence of fungal strains resistant to existing fungicides presents a significant challenge to global food security. derpharmachemica.com Molecules containing an imidazole (B134444) ring are known to inhibit fungal growth. derpharmachemica.com The development of imidazo[4,5-b]pyridine derivatives as potent antifungal agents could offer a novel solution for crop protection. mdpi.com While direct research in this area is still nascent, the inherent biological activity of the scaffold makes it an attractive starting point for the synthesis and screening of new agrochemicals, such as fungicides and bactericides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Phenyl-1H-imidazo[4,5-b]pyridine?

  • Synthesis : A common approach involves condensation reactions between pyridine-2,3-diamine derivatives and benzaldehyde under phase-transfer catalysis (solid-liquid conditions) or using solvents like DMF with catalysts (e.g., p-toluenesulfonic acid). For example, 7-bromo derivatives are synthesized via similar methods with brominated precursors .
  • Characterization : Use UV-vis spectroscopy (λmax ~244–286 nm), NMR (1H/13C), and mass spectrometry (exact mass ~224.26 g/mol). Advanced characterization includes X-ray crystallography for structural confirmation and computational modeling to predict electronic properties .

Q. How should this compound be stored, and what are its solubility properties?

  • Storage : As a solid, store at -20°C for long-term stability (up to 3 years). In solvent (e.g., DMSO), store at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles .
  • Solubility : Soluble in DMSO, ethanol, and DMF. For in vivo studies, prepare stock solutions in DMSO (e.g., 10 mg/mL) and dilute with biocompatible carriers like PEG300 or saline (e.g., DMSO:PEG300:Saline = 10:40:50) to avoid precipitation .

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

  • Purity : HPLC with UV detection (retention time comparison) and elemental analysis.
  • Structural Confirmation :

  • Spectroscopy : 1H NMR (aromatic proton integration), FT-IR (imidazole ring vibrations ~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 225.1) .

Advanced Research Questions

Q. How does the substitution pattern on the imidazo[4,5-b]pyridine core influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Positional Effects : Substitution at the 2-phenyl group (e.g., methoxy, sulfinyl) enhances cardiotonic activity compared to unmodified derivatives. For example, 2-[2-methoxy-4-(methylsulfinyl)phenyl] derivatives show 5–10x higher potency than parent compounds .
  • Electron-Withdrawing Groups : Bromine at the 7-position (as in 7-bromo derivatives) increases antiproliferative activity in cancer cell lines by altering electron density and binding affinity .
    • Methodology : Compare IC50 values across substituted analogs using in vitro assays (e.g., α-glucosidase inhibition for diabetes studies) .

Q. What computational strategies are effective in predicting the binding mechanisms of this compound to biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like α-glucosidase or tyrosine kinases. Key residues (e.g., Asp349 for α-glucosidase) form hydrogen bonds with the imidazole ring .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How do photophysical properties of this compound derivatives impact their application as optical sensors?

  • Excited-State Behavior : Derivatives with hydroxyl groups (e.g., 2-(2'-hydroxyphenyl) analogs) exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts (~150 nm). This property is exploited in pH-sensitive fluorescence sensors .
  • Methodology : Characterize using time-resolved fluorescence spectroscopy in solvents of varying polarity. Monitor tautomer formation via transient absorption spectra .

Q. What synthetic optimizations improve yield and scalability for imidazo[4,5-b]pyridine derivatives?

  • Catalysis : Replace traditional acid catalysts with ceric ammonium nitrate (CAN)/H2O2 systems to enhance yield (e.g., from 60% to 85%) and reduce side products .
  • Green Chemistry : Use microwave-assisted synthesis to reduce reaction time (from 12h to 30min) and improve energy efficiency .

Q. How do antioxidant and antiproliferative activities of this compound compare to structurally similar heterocycles?

  • Comparative Studies :

  • Antioxidant Activity : Test via DPPH/ABTS assays. Imidazo[4,5-b]pyridines with electron-donating groups (e.g., -NH2) show higher radical scavenging (IC50 ~20 µM) than methyl derivatives (IC50 ~50 µM) .
  • Antiproliferative Activity : Compare GI50 values in MCF-7 cells. 2-Phenyl derivatives exhibit lower GI50 (~10 µM) than 2-methyl analogs (~25 µM) due to enhanced π-π stacking with DNA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.